

# structural comparison of MOFs synthesized with different dicarboxylic acid linkers

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A comprehensive analysis of Metal-Organic Frameworks (MOFs) synthesized with a variety of dicarboxylic acid linkers reveals significant structural and functional diversity stemming from the linker's design. The choice of the organic linker is a critical parameter in dictating the resulting MOF's topology, porosity, and chemical properties, making it a key focus for researchers in materials science and drug development.

## Impact of Dicarboxylic Acid Linker Choice on MOF Structure

The rational design of MOFs is heavily reliant on the selection of the organic linker.[1][2] Key characteristics of the dicarboxylic acid linker, such as its length, the presence and nature of functional groups, and the rigidity of its backbone, directly influence the final architecture and properties of the MOF.

#### **Linker Length**

The length of the dicarboxylic acid linker plays a crucial role in determining the pore size and surface area of the resulting MOF.[3] By systematically increasing the number of phenylene units in the linker, for instance, isoreticular series of MOFs can be synthesized with expanded unit cells and larger pore volumes.[3][4] This is exemplified in the well-known IRMOF series, where extending the linker from terephthalic acid (in MOF-5/IRMOF-1) to longer linkers like biphenyl-4,4'-dicarboxylic acid (in IRMOF-10) or terphenyl-4,4''-dicarboxylic acid (in IRMOF-16) leads to a systematic increase in pore size.[3] However, increasing linker length can also



introduce challenges, such as a decrease in thermal conductivity due to larger pore cross-sections.[3]

#### **Functionalization of the Linker**

The introduction of functional groups onto the dicarboxylic acid linker is a powerful strategy for tuning the properties of MOFs.[2] These functional groups can alter the electronic properties of the metal sites, influence the MOF's topology, and introduce new functionalities.[2][5] For example, the presence of electron-withdrawing groups like -NO2 or fluoro groups can increase the Lewis acidity of the metal centers in the MOF.[2] Conversely, electron-donating groups like -NH2 can also modify the electronic environment.[2][6] The position of the functional group is also critical; ortho-substituents, for instance, can induce steric hindrance that forces a specific coordination geometry, leading to novel MOF topologies.[1][5]

### Aliphatic vs. Aromatic Linkers

While aromatic dicarboxylic acids are most commonly used in MOF synthesis due to their rigidity and ability to form stable, porous structures, aliphatic linkers offer unique properties.[7] [8] MOFs constructed from aliphatic linkers can exhibit greater flexibility, which can be advantageous for applications involving stimuli-responsive materials.[8] However, the synthesis of crystalline and permanently porous MOFs from aliphatic linkers can be more challenging due to their conformational freedom, which can lead to denser, less porous structures.[7][9] The number of reported crystal structures for MOFs with saturated dicarboxylic acid linkers is significantly lower than for those with aromatic linkers like terephthalic acid.[7]

# Comparative Data of MOFs with Different Dicarboxylic Acid Linkers



MOF Name	Metal Ion	Dicarbox ylic Acid Linker	BET Surface Area (m²/g)	Pore Volume (cm³/g)	Crystal System	Referenc e
MOF-5 (IRMOF-1)	Zn <sup>2+</sup>	Benzene- 1,4- dicarboxyli c acid (BDC)	~2900- 4500	~1.04	Cubic	[4]
IRMOF-10	Zn²+	Biphenyl- 4,4'- dicarboxyli c acid	~4500	-	-	[3]
IRMOF-16	Zn²+	4,4"- Terphenyldi carboxylic acid	~1650	-	-	[3]
UiO-66	Zr <sup>4+</sup>	Benzene- 1,4- dicarboxyli c acid (BDC)	~1200	~0.5	Cubic	[2]
UiO-67	Zr <sup>4+</sup>	Biphenyl- 4,4'- dicarboxyli c acid	~2700	~1.1	Cubic	[2]
Cr-MIL-101	Cr <sup>3+</sup>	Benzene- 1,4- dicarboxyli c acid (BDC)	~3000- 4000	~2.0	-	[2]
Cr-MIL- 101-NO <sub>2</sub>	Cr <sup>3+</sup>	2- Nitrobenze ne-1,4-	~2000	~1.0	-	[2]



		dicarboxyli c acid		
DMOF-1	Zn²+	1,4- cyclohexan edicarboxyl ate (chdc)	Cubic	[7]

## **Experimental Protocols**

## General Solvothermal Synthesis of a Dicarboxylic Acid-Based MOF

This protocol is a representative example for the synthesis of MOFs like those in the UiO series.

- · Preparation of the Reaction Mixture:
  - Dissolve the metal salt (e.g., ZrCl<sub>4</sub>) and the dicarboxylic acid linker (e.g., terephthalic acid)
     in a suitable solvent, typically N,N-dimethylformamide (DMF).[10][11]
  - A modulator, such as acetic acid or benzoic acid, is often added to control the crystallite size and reduce defects.[2]
- Solvothermal Reaction:
  - Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.
  - Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[10]
- Product Isolation and Purification:
  - After cooling to room temperature, the crystalline product is collected by centrifugation or filtration.[10]
  - The product is washed several times with DMF and then with a lower-boiling-point solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.



[12]

#### Activation:

To achieve a porous material, the solvent molecules within the pores must be removed.
 This is typically done by heating the MOF under vacuum.[4][12] Supercritical CO<sub>2</sub> drying can also be used for activation, especially for less stable frameworks.[12]

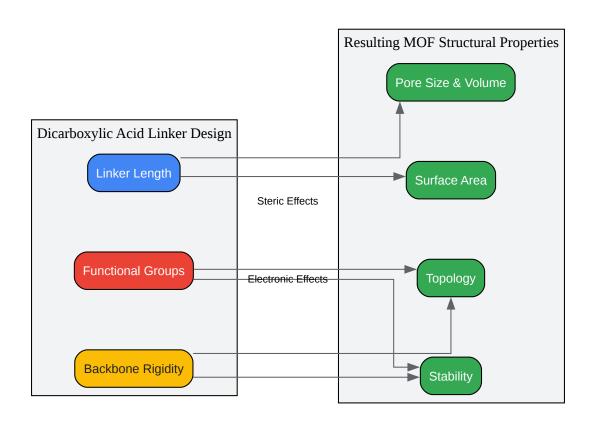
#### **Characterization Techniques**

- Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and phase purity of the synthesized MOF by comparing the experimental diffraction pattern with the simulated pattern from single-crystal X-ray data.[10][13]
- Gas Sorption Analysis (BET Method): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.[12][13]

## Visualizing the Impact of Linker Design

The following diagram illustrates the relationship between the choice of dicarboxylic acid linker and the resulting structural properties of the MOF.





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Caption: Influence of dicarboxylic acid linker properties on MOF structure.



#### Conclusion

The structural characteristics of Metal-Organic Frameworks are intricately linked to the design of the dicarboxylic acid linkers used in their synthesis. By carefully selecting the linker's length, functional groups, and backbone rigidity, researchers can systematically tune the resulting MOF's topology, pore size, surface area, and stability. This level of control is paramount for the development of new MOF materials tailored for specific applications, including gas storage, catalysis, and drug delivery. The continued exploration of novel dicarboxylic acid linkers will undoubtedly lead to the discovery of new MOFs with unprecedented properties and functionalities.

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